molecular formula C23H23N5O5 B2692545 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide CAS No. 1021066-60-3

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide

カタログ番号: B2692545
CAS番号: 1021066-60-3
分子量: 449.467
InChIキー: NUUDUQMERAYXRO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural attributes include:

  • Triazolo-pyridazine backbone: A bicyclic system combining a triazole ring (positions 1,2,4) fused with a pyridazine ring (positions 4,3-b).
  • 3,4-Dimethoxyphenyl substituent: Attached to the triazole moiety, this group enhances electronic and steric properties.

The compound’s design leverages methoxy groups for improved solubility and receptor affinity, common in kinase inhibitors or neurotransmitter analogs.

特性

IUPAC Name

N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5/c1-30-17-7-4-15(5-8-17)23(29)24-12-13-33-21-11-10-20-25-26-22(28(20)27-21)16-6-9-18(31-2)19(14-16)32-3/h4-11,14H,12-13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUDUQMERAYXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a triazolo-pyridazine core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide can be summarized as follows:

  • Molecular Formula : C20_{20}H19_{19}N5_5O5_5
  • Molecular Weight : 409.4 g/mol
  • CAS Number : 1021099-21-7

The biological activity of N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide is primarily attributed to its interaction with various biological targets. The triazolo-pyridazine moiety is known to modulate enzyme activity and receptor interactions. Specifically:

  • Enzyme Inhibition : The compound may inhibit certain kinases involved in cell signaling pathways.
  • Receptor Modulation : It potentially interacts with receptors that regulate inflammatory responses and cell proliferation.

Antitumor Activity

Recent studies have indicated that compounds containing the triazolo-pyridazine structure exhibit significant antitumor properties. For example:

  • Case Study : A derivative of the compound was tested in vitro against various cancer cell lines and demonstrated IC50 values indicating potent cytotoxicity (e.g., IC50 = 15 μM against A549 lung cancer cells) .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been documented:

  • Case Study : In a murine model of inflammation, administration of the compound resulted in a notable reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .

Research Findings

A summary of key findings related to the biological activity of N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide is presented in the following table:

Activity TypeModel/SystemResultReference
AntitumorA549 lung cancer cellsIC50 = 15 μM
Anti-inflammatoryMurine modelReduced TNF-alpha and IL-6
Enzyme inhibitionKinase assaySignificant inhibition observed

類似化合物との比較

Core Heterocycle Variations

Compound Name / ID Core Structure Key Differences vs. Target Compound Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Reference standard N/A
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)...) Pyridazine Lacks triazole fusion; simpler bicyclic system
Compound 16 (Antioxidant-conjugated) [1,2,4]Triazolo[4,3-a]pyrazine Pyrazine instead of pyridazine in fused system
Benzo[b][1,4]oxazin derivatives Benzo[b][1,4]oxazin-3-one Oxygen-containing heterocycle; no triazole moiety

Implications :

  • Benzo[b][1,4]oxazin derivatives () prioritize hydrogen-bonding via oxazinone carbonyls, contrasting with the triazole’s aromaticity .

Substituent and Side Chain Analysis

Compound Name / ID Substituents / Side Chains Functional Impact Reference
Target Compound 3,4-Dimethoxyphenyl, 4-methoxybenzamide Enhanced lipophilicity; potential for π-π stacking N/A
I-6232 (6-Methylpyridazin-3-yl) Methyl group on pyridazine Increased steric hindrance; altered metabolic stability
Compound 16 3,5-Di-tert-butyl-4-hydroxybenzamide Antioxidant moiety; radical-scavenging potential
I-6473 (Ethyl 4-(4-(3-methylisoxazol...) Isoxazole + ethyl benzoate Polar isoxazole may improve aqueous solubility

Implications :

  • The target compound’s 3,4-dimethoxyphenyl group may enhance membrane permeability compared to I-6232’s methyl group .
  • The 4-methoxybenzamide side chain lacks the antioxidant properties of Compound 16’s di-tert-butyl-hydroxyl group, suggesting divergent therapeutic applications .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。